In-Depth Technical Guide: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8)
In-Depth Technical Guide: 1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethoxybenzoyl)indoline-2-carboxamide, registered under CAS number 1101627-80-8, is a complex heterocyclic molecule belonging to the indoline carboxamide class of compounds. The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to its ability to interact with a wide range of biological targets. The addition of an ethoxybenzoyl group at the 1-position and a carboxamide moiety at the 2-position of the indoline ring system creates a unique chemical entity with specific stereochemical and electronic properties that dictate its biological activity. This guide provides a comprehensive overview of its chemical characteristics, potential synthesis, and areas of scientific interest.
Core Molecular Attributes
A precise understanding of the molecular weight and formula is fundamental for any experimental work, including reaction stoichiometry, preparation of solutions of known concentration, and analytical characterization.
| Attribute | Value |
| CAS Number | 1101627-80-8 |
| Chemical Name | 1-(2-Ethoxybenzoyl)indoline-2-carboxamide |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
Molecular Structure
The structural arrangement of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide is key to its chemical behavior and biological interactions.
Caption: 2D structure of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.
Synthesis and Manufacturing
The synthesis of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide would likely involve a multi-step process, commencing with the appropriate indoline-2-carboxamide precursor. A plausible synthetic route is outlined below. This proposed pathway is based on established organic chemistry principles for the formation of amide bonds and N-acylation of indolines.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide.
Step-by-Step Methodology:
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Amidation of Indoline-2-carboxylic Acid: The synthesis would commence with indoline-2-carboxylic acid. This starting material would undergo an amidation reaction. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) could be employed to facilitate the formation of an amide bond with ammonia or a protected ammonia equivalent. The choice of solvent would typically be an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The causality behind this choice is to prevent side reactions of the solvent with the highly reactive coupling agents.
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N-Acylation of Indoline-2-carboxamide: The resulting indoline-2-carboxamide would then be subjected to an N-acylation reaction. This step involves the introduction of the 2-ethoxybenzoyl group onto the nitrogen atom of the indoline ring. This is typically achieved by reacting the indoline-2-carboxamide with 2-ethoxybenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. The reaction is usually carried out in an inert solvent like DCM or tetrahydrofuran (THF) at controlled temperatures to manage the exothermic nature of the acylation.
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Purification and Characterization: Following the reaction, the crude product would require purification, commonly achieved through column chromatography on silica gel. The purified 1-(2-Ethoxybenzoyl)indoline-2-carboxamide would then be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and assess its purity.
Potential Applications and Research Interest
While specific biological activity data for CAS 1101627-80-8 is not widely published, the indole-2-carboxamide scaffold is a recurring motif in compounds with diverse pharmacological activities.[1][2][3][4][5] The structural features of 1-(2-Ethoxybenzoyl)indoline-2-carboxamide suggest potential for investigation in several areas of drug discovery.
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Enzyme Inhibition: The rigidified structure of the indoline ring, combined with the hydrogen bonding capabilities of the carboxamide and the aromatic interactions of the benzoyl group, makes it a candidate for targeting enzyme active sites.[6]
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Receptor Modulation: Many indole-containing compounds are known to interact with various receptors in the central nervous system and other tissues.[5]
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Antiproliferative Agents: The indole nucleus is a common feature in many natural and synthetic anticancer agents.[3]
The specific substitution pattern of an ethoxy group at the 2-position of the benzoyl ring may influence the molecule's conformational preferences and its ability to form key interactions with biological targets. Further research is warranted to elucidate the specific biological profile of this compound.
Experimental Protocols
For researchers intending to work with 1-(2-Ethoxybenzoyl)indoline-2-carboxamide, the following general experimental protocols for solubilization and storage are recommended.
Solubility Assessment:
A preliminary solubility assessment is crucial for any in vitro or in vivo studies.
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Weigh approximately 1-5 mg of the compound into a clean vial.
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Add a small, measured volume (e.g., 100 µL) of a common laboratory solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.
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Vortex the mixture for 30-60 seconds.
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Visually inspect for complete dissolution.
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If the compound has not fully dissolved, incrementally add more solvent, vortexing after each addition, until dissolution is achieved or the desired concentration is reached.
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Record the final concentration and the solvent used.
Stock Solution Preparation and Storage:
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Based on the solubility assessment, prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in a suitable solvent (typically DMSO for in vitro assays).
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Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming or sonication.
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Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.
Conclusion
1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8) is a distinct chemical entity with a molecular structure that suggests potential for biological activity. This guide has provided a detailed overview of its core molecular attributes, a plausible synthetic route, and areas for future research. As with any novel compound, further experimental investigation is necessary to fully understand its physicochemical properties and pharmacological profile. The information presented here serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.
References
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Iannotti, F. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(3), 721. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. Retrieved from [Link]
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Iannotti, F. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(3), 721. Retrieved from [Link]
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Gribble, G. W. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2827. Retrieved from [Link]
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